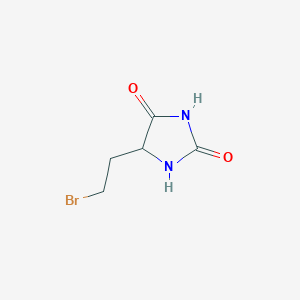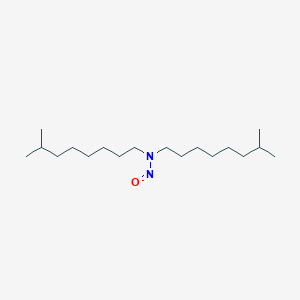
5-(2-Bromoethyl)hydantoin
Descripción general
Descripción
5-(2-Bromoethyl)hydantoin is a specialty product used in proteomics research . It has a molecular formula of C5H7BrN2O2 and a molecular weight of 207.03 .
Synthesis Analysis
The synthesis of hydantoins, including 5-(2-Bromoethyl)hydantoin, is often achieved through the Bucherer–Bergs reaction . This involves a chemoselective condensation/cyclization domino process between isocyanates of quaternary or unsubstituted α-amino esters and N-alkyl aspartic acid diesters . The reaction is followed by standard hydrolysis/coupling reactions with amines .Molecular Structure Analysis
The molecular structure of 5-(2-Bromoethyl)hydantoin is characterized by a hydantoin nucleus, substituted at the two nitrogen atoms and at the C3 carbon . The hydantoin ring is planar .Chemical Reactions Analysis
Hydantoins, including 5-(2-Bromoethyl)hydantoin, can undergo a variety of chemical reactions. For instance, a highly efficient, cost-effective, and environmentally friendly protocol has been reported for the C5-selective alkylation of hydantoins under phase-transfer catalysis .Aplicaciones Científicas De Investigación
Optoelectronics
“5-(2-Bromoethyl)hydantoin” derivatives have been explored for their potential in optoelectronics . These compounds can be used in the development of sensors and chemical sensory materials for the detection of toxic anions and metal ions . Their unique photophysical properties are valuable for creating new types of electronic devices that respond to light.
Medicinal Drugs
The compound has significant implications in the pharmaceutical industry. It serves as a precursor for various medicinal drugs , particularly those with anticonvulsant and sedative properties . The versatility of the hydantoin ring allows for the synthesis of a wide range of therapeutic agents.
Biosensing and Imaging
Hydantoins, including “5-(2-Bromoethyl)hydantoin,” are used as labelling markers in living cells and tissues for biosensing and imaging applications . This is crucial for medical diagnostics and research, where tracking biological processes in real-time can provide insights into disease mechanisms.
Environmental Monitoring
The compound’s derivatives can be employed in environmental monitoring . They are used to detect and measure the presence of environmental pollutants, which is essential for maintaining ecological balance and public health .
Drug Metabolism Studies
Isotope-labelled hydantoins are utilized in drug metabolism and pharmacokinetic studies . They help in understanding how drugs are processed in the body, which is critical for drug development and safety assessments.
Food and Biomedical Applications
In the food industry and biomedical fields, “5-(2-Bromoethyl)hydantoin” is used in metabolic studies and to analyze the biochemical properties of transport proteins . This aids in the development of better nutritional products and therapeutic strategies.
Mecanismo De Acción
Propiedades
IUPAC Name |
5-(2-bromoethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O2/c6-2-1-3-4(9)8-5(10)7-3/h3H,1-2H2,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNNVNAMCNAOIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C1C(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80322439 | |
| Record name | 5-(2-Bromoethyl)hydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromoethyl)hydantoin | |
CAS RN |
7471-52-5 | |
| Record name | 7471-52-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(2-Bromoethyl)hydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)











![N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B29727.png)